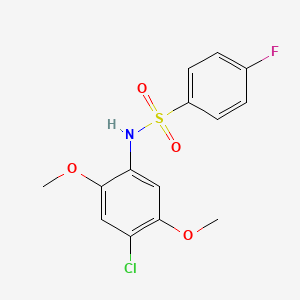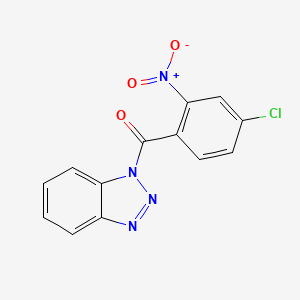![molecular formula C18H22ClFN2O4 B5626157 1-[(4aR,8aR)-7-(2-chloro-5-fluorobenzoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-methoxyethanone](/img/structure/B5626157.png)
1-[(4aR,8aR)-7-(2-chloro-5-fluorobenzoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4aR,8aR)-7-(2-chloro-5-fluorobenzoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-methoxyethanone is a complex organic compound with a unique structure that includes a naphthyridine core, a chlorofluorobenzoyl group, and a methoxyethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4aR,8aR)-7-(2-chloro-5-fluorobenzoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-methoxyethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorofluorobenzoyl group: This step often involves a Friedel-Crafts acylation reaction using 2-chloro-5-fluorobenzoyl chloride.
Addition of the methoxyethanone moiety: This can be done through an esterification reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4aR,8aR)-7-(2-chloro-5-fluorobenzoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: It may have potential as a pharmaceutical agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(4aR,8aR)-7-(2-chloro-5-fluorobenzoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-methoxyethanone involves its interaction with specific molecular targets. The chlorofluorobenzoyl group may allow it to bind to certain enzymes or receptors, while the naphthyridine core may interact with nucleic acids or proteins. The exact pathways involved would depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-fluorobenzoyl chloride: A precursor used in the synthesis of the target compound.
Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
1-[(4aR,8aR)-7-(2-chloro-5-fluorobenzoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-methoxyethanone is unique due to its specific combination of functional groups and stereochemistry, which may confer unique properties and reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
1-[(4aR,8aR)-7-(2-chloro-5-fluorobenzoyl)-4a-hydroxy-3,4,5,6,8,8a-hexahydro-1H-2,7-naphthyridin-2-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN2O4/c1-26-11-16(23)21-6-4-18(25)5-7-22(10-12(18)9-21)17(24)14-8-13(20)2-3-15(14)19/h2-3,8,12,25H,4-7,9-11H2,1H3/t12-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUASYCGUKZUNON-SGTLLEGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CCN(CC2C1)C(=O)C3=C(C=CC(=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC(=O)N1CC[C@@]2(CCN(C[C@@H]2C1)C(=O)C3=C(C=CC(=C3)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,6-dimethyl-N-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5626075.png)

![N-[2-(azepane-1-carbonyl)phenyl]-2-phenylacetamide](/img/structure/B5626088.png)

![methyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5626104.png)

![2-METHOXY-6-{[(QUINOLIN-3-YL)AMINO]METHYL}PHENOL](/img/structure/B5626110.png)
![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5626113.png)
![1-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B5626116.png)
![4,5,6-trimethyl-2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B5626121.png)
![1-methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine](/img/structure/B5626138.png)
![1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5626148.png)
![3-[1-(2,3-difluoro-4-methylbenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5626150.png)
![1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(2-ethylbenzimidazol-1-yl)propan-1-one](/img/structure/B5626164.png)
